1-Heptene, 1,1-bis(methylthio)-
Description
1-Heptene, 1,1-bis(methylthio)- (C₉H₁₈S₂) is a sulfur-containing organic compound characterized by a heptene backbone substituted with two methylthio (-SMe) groups at the 1-position. This compound belongs to the class of alkenes with thioether functionalities, which are known for their utility in organic synthesis, particularly in multicomponent reactions (MCRs) and as intermediates for heterocyclic frameworks.
Properties
CAS No. |
56772-88-4 |
|---|---|
Molecular Formula |
C9H18S2 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)hept-1-ene |
InChI |
InChI=1S/C9H18S2/c1-4-5-6-7-8-9(10-2)11-3/h8H,4-7H2,1-3H3 |
InChI Key |
LYIHDOXKLXPWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(SC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptene, 1,1-bis(methylthio)- typically involves the reaction of 1-heptene with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1-Heptene, 1,1-bis(methylthio)- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Heptene, 1,1-bis(methylthio)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Heptene, 1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methylthio groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Heptene, 1,1-bis(methylthio)- involves its interaction with various molecular targets. The methylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Heptene, 1,1-bis(methylthio)- and analogous compounds:
Key Comparative Insights :
Reactivity and Electrophilicity: 1,1-bis(methylthio)-2-nitroethene exhibits exceptional electrophilicity due to the nitro group, enabling reactions with diamines or cysteamine to form heterocyclic ketene aminals (HKAs) for spirooxindole and imidazopyridine derivatives . In contrast, 1,1-bis(methylthio)ethane lacks this reactivity, serving instead as a stable sulfur donor . The heptene and octene analogs may show regioselective alkene reactivity, but their applications are less documented compared to nitroethene derivatives.
Synthetic Utility: Nitroethene derivatives dominate in MCRs for drug discovery. Chlorinated analogs like 2-chloro-1,1-bis(methylthio)-1-octene may facilitate Suzuki-Miyaura couplings, though evidence is sparse .
Stability and Handling :
- 1,1-bis(methylthio)ethane (CAS 7379-30-8) is commercially available and stable under ambient conditions, whereas nitroethene derivatives require careful handling due to their nitro group’s sensitivity .
Research Findings and Gaps
- Its properties and applications must be extrapolated from shorter-chain analogs.
- 1,1-bis(methylthio)-2-nitroethene is extensively studied for synthesizing bioactive heterocycles, with optimized protocols achieving yields up to 87% under reflux conditions .
- Structural modifications (e.g., chain length, substituents like Cl or NO₂) significantly alter reactivity. For instance, nitro groups enhance electrophilicity, while chlorine may introduce steric effects .
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